![molecular formula C12H9FN4O B1473770 4-((1H-吡唑并[3,4-b]吡啶-4-基)氧基)-3-氟苯胺 CAS No. 1115490-85-1](/img/structure/B1473770.png)
4-((1H-吡唑并[3,4-b]吡啶-4-基)氧基)-3-氟苯胺
描述
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学应用
1H-吡唑并[3,4-b]吡啶,包括我们感兴趣的化合物,已经在超过 5500 篇文献中被描述,其中包括 2400 项专利 . 它们存在两种可能的互变异构体形式:1H- 和 2H-异构体 . 这些化合物由于与嘌呤碱基腺嘌呤和鸟嘌呤的密切相似性而引起了药物化学家的兴趣 .
抗病毒特性
据报道,包括我们的化合物在内的几种吡唑并[3,4-b]吡啶衍生物表现出有效的抗病毒特性 .
抗菌特性
酶抑制
据报道,吡唑并[3,4-b]吡啶衍生物可以抑制重要的酶,例如磷酸二酯酶-4 .
受体配体
已经发现这些化合物可以作为 A1-腺苷和前列腺素 E2 受体 1 的配体 .
抗肿瘤剂
中枢神经系统抑制剂
糖原合酶激酶-3 抑制剂
作用机制
Target of Action
The compound 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline primarily targets the kinase activity of ZAK . ZAK, or Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK, is a protein coding gene. Diseases associated with ZAK include Lung Adenocarcinoma and Malignant Glioma .
Mode of Action
The compound strongly inhibits the kinase activity of ZAK . It suppresses the activation of ZAK downstream signals in a dose-dependent manner . It is significantly less potent for the majority of 403 nonmutated kinases evaluated .
Biochemical Pathways
The compound affects the biochemical pathways involving ZAK. As a kinase, ZAK plays a crucial role in signal transduction and the regulation of cellular processes such as cell division, proliferation, and apoptosis . By inhibiting ZAK, the compound can potentially influence these processes.
Result of Action
The inhibition of ZAK by 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can lead to changes at the molecular and cellular levels. Given ZAK’s role in cellular processes, the compound’s action could potentially affect cell division, proliferation, and apoptosis .
生化分析
Biochemical Properties
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these kinases, 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can impact cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes, thereby affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function. This compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic benefits .
Transport and Distribution
The transport and distribution of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the localization and concentration of the compound, thereby influencing its biological effects .
Subcellular Localization
The subcellular localization of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-fluoro-4-(1H-pyrazolo[3,4-b]pyridin-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-9-5-7(14)1-2-11(9)18-10-3-4-15-12-8(10)6-16-17-12/h1-6H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHQSLGLJKXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=NNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743403 | |
| Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115490-85-1 | |
| Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


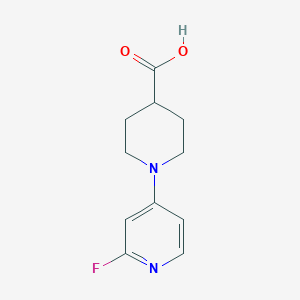
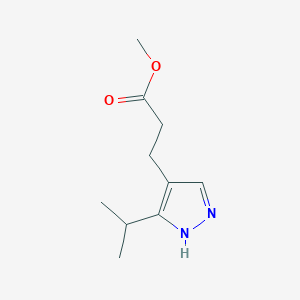

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

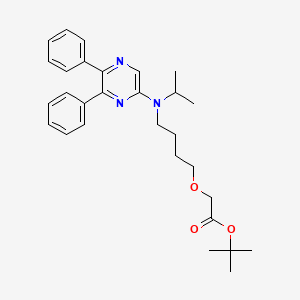
![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)
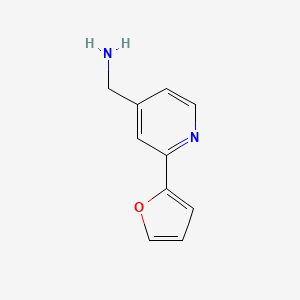

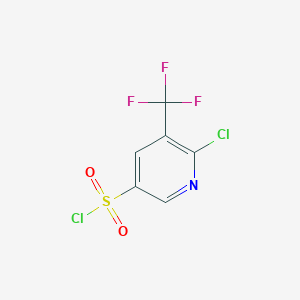

![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)
